Scaffold Validation: Core Thiophenyl-Pyrazolourea Chemotype Delivers Potent JNK3 Inhibition (Cross-Study Comparable Baseline)
The core thiophenyl-pyrazolourea scaffold to which this compound belongs has been validated in primary literature. The closest structurally characterized comparator compound 17 (bearing a 2-chloro-6-fluorophenyl urea and an oxetane-substituted thiophene carboxamide) achieves a JNK3 IC50 of 35 nM with >40-fold selectivity over JNK1 and JNK2, and >570-fold selectivity over p38α (IC50 > 20 µM) [1]. This establishes the scaffold's inherent capacity for high-potency JNK3 engagement, and the target compound—sharing the identical pyrazole-thiophene-urea core—is positioned to exploit this validated pharmacophore while offering a differentiated substitution pattern (3,5-dimethylpyrazole + o-tolyl urea) not represented in the published SAR series [1].
| Evidence Dimension | JNK3 inhibitory potency (scaffold-validated comparator) |
|---|---|
| Target Compound Data | Not yet reported in primary literature; scaffold-validated chemotype |
| Comparator Or Baseline | Compound 17 (Feng et al., 2021): JNK3 IC50 = 35 nM; JNK1 IC50 = 1.5 µM; JNK2 IC50 = 1.4 µM; p38α IC50 > 20 µM |
| Quantified Difference | Quantitative difference cannot be calculated pending assay data for the target compound |
| Conditions | JNK3 enzymatic inhibition assay; ATP concentration at Km; panel profiling against 374 wild-type kinases (Reaction Biology Corporation) |
Why This Matters
Procurement of this specific substitution variant enables exploration of SAR space around the selectivity pocket (hydrophobic pocket-I) that is not covered by any compound in the published Feng et al. (2021) series.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J.C., Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 24–29. View Source
